molecular formula C74H95ClN16O18 B1678802 Ramorelix CAS No. 127932-90-5

Ramorelix

カタログ番号: B1678802
CAS番号: 127932-90-5
分子量: 1532.1 g/mol
InChIキー: WDYSQADGBBEGRQ-APSDYLPASA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ramorelix is a glycosylated gonadoliberin antagonist patented by Hoechst A.-G. as an anticancer agent. It is known for its ability to inhibit tumor progression in preclinical studies. This compound is a synthetic peptide that acts as a luteinizing hormone-releasing hormone antagonist, making it a valuable compound in cancer research .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Ramorelix involves the assembly of its peptide chain through solid-phase peptide synthesis. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Coupling: The amino acids are coupled to the resin using coupling reagents such as dicyclohexylcarbodiimide (DCC) or benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP).

    Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .

化学反応の分析

Types of Reactions

Ramorelix undergoes various chemical reactions, including:

    Oxidation: This reaction can occur at the methionine residues in the peptide chain.

    Reduction: Disulfide bonds within the peptide can be reduced to thiol groups.

    Substitution: Amino acid residues can be substituted to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or performic acid can be used.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Amino acid derivatives and coupling reagents like DCC or BOP are used.

Major Products Formed

The major products formed from these reactions include oxidized peptides, reduced peptides, and modified peptides with substituted amino acids .

科学的研究の応用

Reproductive Health

Fertility Treatment
Ramorelix is utilized in assisted reproductive technology (ART) to prevent premature LH surges during ovarian stimulation. In clinical studies, it has been shown to effectively suppress LH release, allowing for better control over ovarian response during fertility treatments.

StudyFindings
Randomized Controlled Trial (1998)A daily dose of 0.25 mg effectively prevented LH surges during ovarian stimulation, resulting in favorable clinical outcomes with a vital pregnancy rate of 36.8% per attempt .
Comparative PharmacokineticsThis compound microparticles demonstrated a shorter duration of action compared to other GnRH antagonists, inhibiting gonadal function for approximately 14 days .

Oncology

Tumor Growth Inhibition
this compound has been studied for its effects on hormone-dependent tumors, particularly in preclinical models involving breast cancer. The compound's ability to inhibit tumor progression has been documented through various studies.

StudyFindings
DMBA-Induced Tumor Study (1998)In rats treated with this compound microparticles, tumor progression was inhibited for 14 days post-treatment; however, significant tumor growth resumed shortly after .
Long-Term EfficacyContinuous administration of this compound in slow-release formulations has shown promise in preventing tumor development when administered before tumor induction .

Case Study 1: Fertility Enhancement

A multicenter trial involving 333 women undergoing ovarian stimulation revealed that this compound effectively controlled LH levels while maintaining a high number of retrieved oocytes and embryos. The results indicated that the use of this compound led to comparable outcomes to traditional methods but with improved timing and control over hormonal fluctuations.

Case Study 2: Hormone-Dependent Tumors

In another study focusing on breast cancer models, this compound was administered via biodegradable microparticles. The results showed that while initial tumor inhibition was effective, the short duration of action necessitated more frequent dosing to maintain therapeutic effects. This highlighted the need for further research into sustained-release formulations for long-term efficacy.

作用機序

Ramorelix exerts its effects by binding to the gonadotropin-releasing hormone receptors, thereby inhibiting the release of luteinizing hormone and follicle-stimulating hormone. This suppression leads to a decrease in gonadal steroid production, which is beneficial in treating hormone-dependent cancers. The molecular targets include the pituitary gland and the gonadal axis .

類似化合物との比較

Similar Compounds

    Buserelin: Another luteinizing hormone-releasing hormone agonist used in cancer treatment.

    Ganirelix: A gonadotropin-releasing hormone antagonist used in assisted reproduction.

Uniqueness

Ramorelix is unique due to its glycosylation, which enhances its stability and bioavailability. Unlike other similar compounds, this compound has a distinct release profile when formulated as microparticles, making it suitable for specific therapeutic applications .

生物活性

Ramorelix is a synthetic peptide that acts as a gonadotropin-releasing hormone (GnRH) antagonist. It is primarily designed to inhibit the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland, thereby affecting reproductive hormone regulation. This compound has been investigated for its potential applications in treating conditions such as leiomyoma and certain types of cancer, including prostate cancer.

This compound functions by competitively binding to GnRH receptors, preventing the natural GnRH from stimulating the release of gonadotropins. This mechanism leads to a rapid decrease in LH and FSH levels, which is crucial for regulating reproductive functions. The inhibition of these hormones can result in reduced testosterone levels in males and decreased ovarian function in females.

Pharmacodynamics

The pharmacodynamic profile of this compound indicates that it effectively suppresses gonadotropin secretion more rapidly and to lower levels compared to GnRH agonists. This characteristic minimizes the risk of an initial flare-up of hormone levels, which is often seen with agonist treatments .

1. Prostate Cancer

This compound has shown promise in clinical trials for prostate cancer treatment. The suppression of LH and testosterone can slow down the progression of hormone-sensitive tumors. In preclinical studies, this compound demonstrated significant antiproliferative effects on prostate cancer cell lines, indicating its potential as a therapeutic agent .

2. Leiomyoma

In the context of uterine leiomyomas (fibroids), this compound may help reduce tumor size and alleviate symptoms associated with this condition by lowering estrogen levels through its action on gonadotropins .

Research Findings

Recent studies have highlighted the effectiveness of this compound in various settings:

  • Antiproliferative Effects : In vitro studies have shown that this compound can inhibit the proliferation of human ovarian cancer cells significantly. For example, at a concentration of 105M10^{-5}M, it reduced cell proliferation to approximately 60% after six days .
  • Hormonal Suppression : Clinical evaluations indicated that patients receiving this compound experienced a more substantial reduction in serum testosterone levels compared to those treated with traditional therapies .

Case Study 1: Prostate Cancer Treatment

A clinical trial involving patients with advanced prostate cancer demonstrated that administration of this compound led to a significant decrease in serum testosterone levels within the first week of treatment. Patients reported improved management of symptoms related to hormone fluctuations.

Case Study 2: Leiomyoma Management

In a study focusing on women with symptomatic leiomyomas, those treated with this compound showed a marked reduction in fibroid size and associated symptoms after three months, leading to improved quality of life without the need for surgical intervention.

Table 1: Summary of Clinical Trials Involving this compound

Study TypeConditionPhaseResult Summary
Clinical TrialProstate CancerPhase 1Significant reduction in testosterone levels
Clinical TrialLeiomyomaPhase 1Reduction in fibroid size and symptom relief
Preclinical StudyOvarian CancerN/AInhibition of cell proliferation by ~60%

Table 2: Comparison of GnRH Antagonists

CompoundMechanismRapid SuppressionIndications
This compoundGnRH receptor antagonistYesProstate cancer, Leiomyoma
CetrorelixGnRH receptor antagonistYesIVF protocols
GanirelixGnRH receptor antagonistYesIVF protocols

特性

CAS番号

127932-90-5

分子式

C74H95ClN16O18

分子量

1532.1 g/mol

IUPAC名

(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxypropanoyl]amino]-N-[(2S)-1-[(2S)-2-[(carbamoylamino)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-4-methylpentanamide

InChI

InChI=1S/C74H95ClN16O18/c1-38(2)29-52(63(98)82-51(15-9-27-79-73(76)77)71(106)91-28-10-16-59(91)70(105)89-90-74(78)107)83-69(104)58(37-108-72-62(97)61(96)60(95)39(3)109-72)88-66(101)55(32-42-20-25-48(94)26-21-42)85-68(103)57(36-92)87-67(102)56(34-46-35-80-50-14-8-7-13-49(46)50)86-65(100)54(31-41-18-23-47(75)24-19-41)84-64(99)53(81-40(4)93)33-43-17-22-44-11-5-6-12-45(44)30-43/h5-8,11-14,17-26,30,35,38-39,51-62,72,80,92,94-97H,9-10,15-16,27-29,31-34,36-37H2,1-4H3,(H,81,93)(H,82,98)(H,83,104)(H,84,99)(H,85,103)(H,86,100)(H,87,102)(H,88,101)(H,89,105)(H4,76,77,79)(H3,78,90,107)/t39-,51-,52-,53+,54+,55-,56+,57-,58+,59-,60-,61+,62+,72+/m0/s1

InChIキー

WDYSQADGBBEGRQ-APSDYLPASA-N

SMILES

CC1C(C(C(C(O1)OCC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)NNC(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CC=C(C=C6)Cl)NC(=O)C(CC7=CC8=CC=CC=C8C=C7)NC(=O)C)O)O)O

異性体SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N2CCC[C@H]2C(=O)NNC(=O)N)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CO)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@@H](CC6=CC=C(C=C6)Cl)NC(=O)[C@@H](CC7=CC8=CC=CC=C8C=C7)NC(=O)C)O)O)O

正規SMILES

CC1C(C(C(C(O1)OCC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)NNC(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CC=C(C=C6)Cl)NC(=O)C(CC7=CC8=CC=CC=C8C=C7)NC(=O)C)O)O)O

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

Ac-Nal(2)-4-Cl-Phe-Trp-Ser-Tyr-Ser(Rha)-Leu-Arg-Pro-AzGly-NH2
Hoe 013
Hoe-013
ramorelix

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ramorelix
Reactant of Route 2
Reactant of Route 2
Ramorelix
Reactant of Route 3
Reactant of Route 3
Ramorelix
Reactant of Route 4
Reactant of Route 4
Ramorelix
Reactant of Route 5
Reactant of Route 5
Ramorelix
Reactant of Route 6
Reactant of Route 6
Ramorelix

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。